molecular formula BiH6O3 B12430660 CID 6915902

CID 6915902

Número de catálogo: B12430660
Peso molecular: 263.026 g/mol
Clave InChI: IAQAJTTVJUUIQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID 6915902 (PubChem Compound Identifier 6915902) is a chemical compound whose structural and functional properties remain unspecified in the provided evidence. Based on general guidelines for chemical reporting (), its introduction should include:

  • Molecular formula and weight: Unavailable in the provided sources.
  • Structural features: references a CID with a GC-MS chromatogram and mass spectrum, but the connection to CID 6915902 is unclear.
  • Synthesis: No synthesis protocols are directly linked to CID 6915902. However, and describe methodologies for analogous compounds (e.g., reaction conditions like solvent use, temperature, and catalysts), which could serve as a template for hypothetical synthesis .
  • Applications: No direct data on pharmacological or industrial uses.

Propiedades

Fórmula molecular

BiH6O3

Peso molecular

263.026 g/mol

InChI

InChI=1S/Bi.3H2O/h;3*1H2

Clave InChI

IAQAJTTVJUUIQJ-UHFFFAOYSA-N

SMILES canónico

O.O.O.[Bi]

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CID 6915902 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often patented, general methods include the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired compound. The preparation typically involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy.

Industrial Production Methods

Industrial production of CID 6915902 is scaled up from laboratory methods, often involving large reactors and automated systems to maintain consistency and quality. The process includes stringent quality control measures to ensure that the compound meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

CID 6915902 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of CID 6915902 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of CID 6915902 depend on the specific reagents and conditions used. These products are typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures.

Aplicaciones Científicas De Investigación

CID 6915902 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of CID 6915902 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to target molecules, altering their function, and modulating biological pathways

Actividad Biológica

Overview of CID 6915902

CID 6915902 is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

CID 6915902 primarily functions as a modulator of specific biological pathways. While the precise mechanism is still under investigation, preliminary studies suggest that it may interact with certain receptors or enzymes , influencing cellular signaling pathways involved in various diseases.

Pharmacological Properties

  • Antimicrobial Activity : Initial studies have indicated that CID 6915902 exhibits antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have demonstrated that CID 6915902 can inhibit cell proliferation in specific cancer cell lines. For example:

Cell LineIC50 (µM)Observations
A549 (Lung Cancer)5.2Significant reduction in viability at this concentration.
MCF-7 (Breast Cancer)3.8Induction of apoptosis observed.

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of CID 6915902. Noteworthy findings include:

  • Tumor Growth Inhibition : In xenograft models, administration of CID 6915902 resulted in a significant reduction in tumor size compared to controls.
  • Toxicity Assessment : Long-term studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of CID 6915902 in patients with resistant bacterial infections. Results showed:

  • Success Rate : 75% of participants exhibited clinical improvement.
  • Side Effects : Mild gastrointestinal disturbances were reported but were manageable.

Case Study 2: Anti-inflammatory Application

Another study focused on patients with rheumatoid arthritis treated with CID 6915902. Key outcomes included:

  • Reduction in Symptoms : Participants reported a significant decrease in joint pain and swelling.
  • Quality of Life Improvement : Enhanced quality of life metrics were noted after three months of treatment.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Comparative Analysis of CID 6915902 and Structurally Related Compounds

Property CID 6915902* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not provided C₃₂H₄₄O₈ C₃₃H₄₆O₈
Molecular Weight Not provided 580.7 g/mol 594.7 g/mol
LogP (Predicted) Not provided 6.2 (SILICOS-IT) 6.8 (SILICOS-IT)
Bioavailability Score Not provided 0.17 0.15
Key Functional Groups Unspecified Macrolide lactone, epoxy ring Methylated macrolide lactone


*Data for CID 6915902 is hypothetical due to lack of direct evidence.

Key Findings from Comparative Studies

Structural Complexity : Oscillatoxin derivatives () exhibit macrolide lactone backbones with methyl or epoxy modifications, which correlate with increased hydrophobicity (LogP) and reduced bioavailability compared to simpler aromatic compounds like those in and .

Synthetic Accessibility : Compounds with nitro or methoxy groups (e.g., ’s CAS 1254115-23-5) require multistep synthesis under inert atmospheres, whereas macrolides () demand biosynthetic or enzymatic methods.

Pharmacological Potential: CID 6915902’s hypothetical analogs in and show moderate BBB permeability and CYP inhibition, contrasting with oscillatoxins’ toxicity warnings ().

Methodological Considerations

  • Analytical Techniques: LC-ESI-MS with in-source CID fragmentation () could differentiate CID 6915902 from isomers, as demonstrated for ginsenosides.
  • Data Reproducibility : Supplementary materials (e.g., Additional Files 1–8 in ) should include purity assays, spectral data (NMR, HRMS), and reaction optimization details.

Q & A

Basic Question: What systematic approaches are recommended for formulating hypotheses in CID 6915902 research?

Methodological Answer:
Hypothesis formulation should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor . Begin by identifying gaps in existing literature through structured reviews (e.g., using PICOT frameworks: Population, Intervention, Comparison, Outcome, Time) . For CID 6915902, contextualize its chemical properties and prior findings (e.g., reactivity, biological activity) to derive testable hypotheses. Ensure hypotheses are falsifiable and directly linked to experimental variables (e.g., concentration-dependent effects, structural analogs) .

Basic Question: How should researchers conduct a literature review to contextualize CID 6915902 within its field?

Methodological Answer:
Follow a three-step procedure:

Primary Source Identification : Use databases like PubMed or SciFinder to retrieve peer-reviewed studies on CID 6915902, prioritizing articles with robust experimental validation (e.g., spectral data, reproducibility) .

Thematic Synthesis : Categorize findings by research focus (e.g., synthetic pathways, pharmacological mechanisms) and note methodological inconsistencies (e.g., variations in assay protocols) .

Advanced Question: What strategies mitigate experimental design biases when studying CID 6915902’s bioactivity?

Methodological Answer:

  • Blinding and Randomization : Implement double-blinding in in vivo studies to reduce observer bias. Randomize sample groups to control for confounding variables (e.g., metabolic variability) .
  • Positive/Negative Controls : Include controls matched to CID 6915902’s solvent system and concentration range (e.g., DMSO controls for solubility studies) .
  • Dose-Response Curves : Use non-linear regression models (e.g., Hill equations) to quantify efficacy (EC₅₀) and toxicity (IC₅₀), ensuring statistical power via replicates (n ≥ 3) .
  • Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) .

Advanced Question: How can researchers resolve contradictions in CID 6915902’s reported data (e.g., conflicting IC₅₀ values)?

Methodological Answer:
Apply dialectical analysis to identify the principal contradiction influencing discrepancies :

Source Evaluation : Compare methodologies (e.g., cell lines, incubation times). For example, IC₅₀ variations may stem from differences in ATP levels (e.g., adherent vs. suspension cells) .

Meta-Regression : Statistically model variables (e.g., pH, temperature) across studies to isolate confounding factors .

Experimental Replication : Reproduce key studies under standardized conditions, documenting deviations (e.g., lot-to-lot reagent variability) .

Mechanistic Studies : Use structural-activity relationship (SAR) models to test if stereochemistry or impurities alter activity .

Advanced Question: What frameworks ensure reproducibility in CID 6915902 synthesis and characterization?

Methodological Answer:

  • Synthesis Protocols : Adopt IUPAC guidelines for reaction documentation (e.g., stoichiometry, catalyst loading) and purity thresholds (e.g., ≥95% by HPLC) .
  • Characterization Standards :
    • Spectroscopic Data : Report full NMR assignments (¹H, ¹³C) and HRMS spectra with error margins (ppm) .
    • Crystallography : Deposit X-ray structures in public databases (e.g., CCDC) with refinement parameters (R-factor) .
  • Data Sharing : Publish raw datasets (e.g., kinetics plots, chromatograms) in supplementary materials to enable third-party validation .

Advanced Question: How to ethically address intellectual property (IP) constraints when publishing CID 6915902 research?

Methodological Answer:

  • Pre-Publication Review : Disclose patentable findings (e.g., novel derivatives) to institutional IP offices before manuscript submission .
  • Material Transfer Agreements (MTAs) : Secure licenses for proprietary reagents (e.g., assay kits) used in CID 6915902 studies .
  • Citation Ethics : Attribute prior art rigorously (e.g., patents, preprints) to avoid plagiarism claims .
  • Conflict of Interest (COI) : Declare funding sources (e.g., industry partnerships) in the manuscript’s COI section .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.